1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C15H23N3O2S2. It is primarily used for research purposes and is known for its unique structural properties, which include a benzodiazole ring system substituted with butyl, diethyl, and sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the benzodiazole ring.
Alkylation: The butyl and diethyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps to the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and benzodiazole moieties. These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Similar Compounds
1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Similar compounds include other benzodiazole derivatives with different substituents.
This compound: Compounds with similar sulfanyl and sulfonamide groups.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-butyl-N,N-diethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-4-7-10-18-14-9-8-12(11-13(14)16-15(18)21)22(19,20)17(5-2)6-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWNZYCXGVIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.